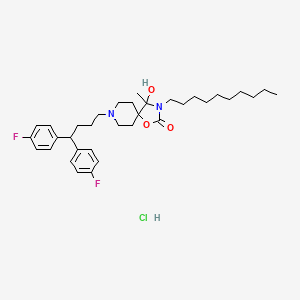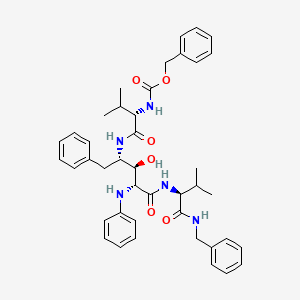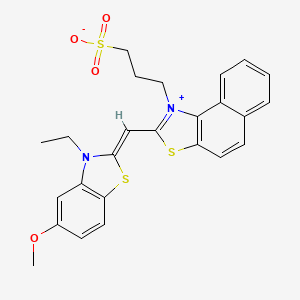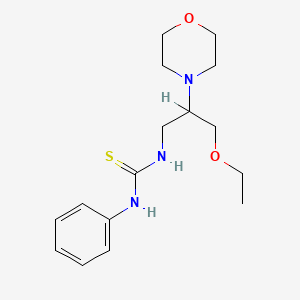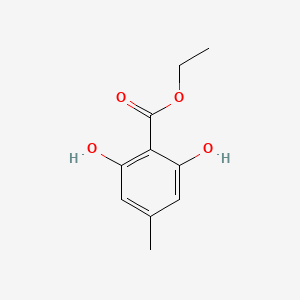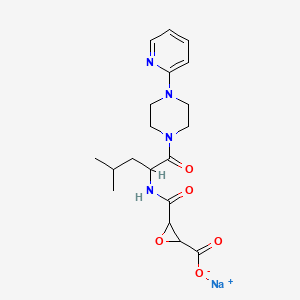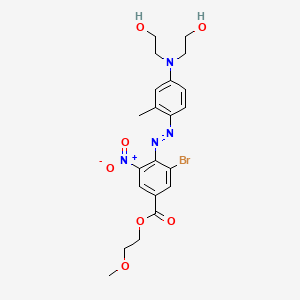
Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate is a complex organic compound with the molecular formula C14H5KN2O14S2 and a molecular weight of 528.40 g/mol. This compound is known for its unique chemical structure, which includes multiple nitro, hydroxyl, and sulfonate groups attached to an anthracene backbone. It is primarily used in scientific research and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate typically involves the nitration of 9,10-anthraquinone followed by sulfonation and subsequent neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of strong acids and bases to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, amino derivatives, and sulfonated compounds. These products have diverse applications in different fields.
科学研究应用
Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and as a probe for studying biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate involves its interaction with various molecular targets and pathways. The compound’s nitro and hydroxyl groups allow it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The sulfonate groups enhance its solubility and facilitate its interaction with biological membranes.
相似化合物的比较
Similar Compounds
9,10-Anthraquinone: A simpler analog without the nitro and sulfonate groups.
1,5-Dihydroxyanthraquinone: Lacks the nitro and sulfonate groups but shares the hydroxyl groups.
4,8-Dinitroanthraquinone: Contains nitro groups but lacks the hydroxyl and sulfonate groups.
Uniqueness
Potassium hydrogen 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate is unique due to its combination of nitro, hydroxyl, and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
93919-24-5 |
|---|---|
分子式 |
C14H5KN2O14S2 |
分子量 |
528.4 g/mol |
IUPAC 名称 |
potassium;1,5-dihydroxy-4,8-dinitro-9,10-dioxo-6-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H6N2O14S2.K/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)8-4(16(23)24)2-6(32(28,29)30)12(18)10(8)13(7)19;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);/q;+1/p-1 |
InChI 键 |
UMPYOFXAGNQYMY-UHFFFAOYSA-M |
规范 SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




